3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-8-18-20-11-14-9-15(6-7-17(14)23(18)22-12)21-19(24)13-4-3-5-16(10-13)25-2/h3-5,8,10-11,15H,6-7,9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKSGXUQKNJGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)C4=CC(=CC=C4)OC)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- IUPAC Name : 3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide
- Molecular Formula : C19H19N4O2
- Molecular Weight : 370.38 g/mol
Research indicates that compounds similar to 3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide exhibit various mechanisms of action that contribute to their biological activity:
- Inhibition of PI3K/AKT/mTOR Pathway : Studies have shown that related compounds can significantly inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth and survival. This inhibition leads to reduced tumor growth in xenograft models .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic effect is vital for its anticancer activity.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing nitric oxide production in macrophages. This suggests a dual role in both cancer therapy and inflammatory diseases .
Biological Activity and Efficacy
The biological activity of 3-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide has been evaluated through various studies:
Anticancer Activity
A series of in vitro studies have assessed the compound's antiproliferative effects against different cancer cell lines. The following table summarizes findings from key studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | PI3K/AKT/mTOR pathway inhibition |
| HCT116 (Colon) | 10.0 | COX inhibition and apoptosis |
These results indicate that the compound exhibits potent antiproliferative activity across various cancer types.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzamide and pyrazoloquinazoline moieties can significantly impact biological activity:
- Substitution Patterns : Variations in the methoxy group position on the benzamide ring influence both lipophilicity and binding affinity to target proteins.
- Pyrazoloquinazoline Modifications : Alterations in the pyrazolo ring structure affect the compound's ability to inhibit specific kinases involved in cancer progression.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Xenograft Model Study : In a study involving U-87 MG xenografts in nude mice, administration of the compound resulted in a significant reduction in tumor size compared to controls. The study emphasized its potential as an effective anticancer agent .
- In Vivo Efficacy : Another study demonstrated that treatment with related compounds led to decreased tumor growth rates and prolonged survival in animal models of breast cancer.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural or functional similarities with the target molecule:
3-(4-Methoxybenzoyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (6m)
- Core Structure: Pyrazolo[1,5-a]quinazolinone with a 4-methoxybenzoyl group at position 3.
- Key Differences :
- Substituent at position 3: Benzoyl vs. benzamide in the target compound.
- Additional dimethyl groups at position 6.
- Dimethyl substituents at position 8 increase steric bulk, which could reduce solubility .
2-Methoxy-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide (7e)
- Core Structure : Pyrazolo[3,4-b]pyridine with a 2-methoxybenzamide group.
- Key Differences :
- Pyridine-based core vs. quinazoline in the target compound.
- Methoxy position: 2-methoxy vs. 3-methoxy in the target.
- Positional isomerism of the methoxy group may influence hydrogen bonding or lipophilicity .
4-({9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
- Core Structure : Pyrimidodiazepine with a 3-methoxybenzamide group.
- Key Differences :
- Larger, fused heterocyclic system (pyrimidodiazepine) vs. pyrazoloquinazoline.
- Cyclopentyl and difluoro substituents enhance hydrophobicity.
- Impact :
Physicochemical and Spectral Properties
Infrared Spectroscopy (IR)
| Compound | C=O Stretching (cm⁻¹) | Additional Peaks | Reference |
|---|---|---|---|
| Target (Inferred) | ~1670–1640 | Methoxy C-O (~1270), NH (~3325) | |
| 6m | 1672, 1616 | C=C (1518), OCH₃ (1260) | |
| 7e | 1640 | C-O (1270), NH (3370) |
¹H NMR Highlights
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
